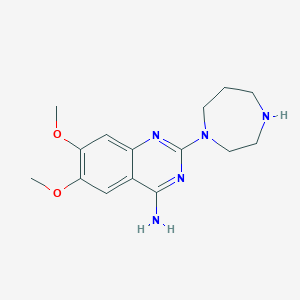
2-(1,4-Diazepan-1-yl)-6,7-dimethoxyquinazolin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,4-Diazepan-1-yl)-6,7-dimethoxyquinazolin-4-amine is a complex organic compound that features a quinazoline core substituted with a diazepane ring and methoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,4-Diazepan-1-yl)-6,7-dimethoxyquinazolin-4-amine typically involves multiple steps, starting from readily available precursors. One common approach includes the formation of the quinazoline core followed by the introduction of the diazepane ring through nucleophilic substitution reactions. The reaction conditions often involve the use of organic solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the coupling reactions.
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, can be implemented to make the process more environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(1,4-Diazepan-1-yl)-6,7-dimethoxyquinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form quinones.
Reduction: The quinazoline core can be reduced to form tetrahydroquinazoline derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Tetrahydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(1,4-Diazepan-1-yl)-6,7-dimethoxyquinazolin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-(1,4-Diazepan-1-yl)-6,7-dimethoxyquinazolin-4-amine involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application, but common targets include neurotransmitter receptors and kinases involved in cell signaling pathways.
Vergleich Mit ähnlichen Verbindungen
- 2-(1,4-Diazepan-1-yl)-6-isopropyl-4-pyrimidinol
- 2-(4-Acetyl-1,4-diazepan-1-yl)-1-phenylethanol
- 1-(4,6-Diisopropylpyrimidin-2-yl)-1,4-diazepane hydrochloride
Comparison: Compared to these similar compounds, 2-(1,4-Diazepan-1-yl)-6,7-dimethoxyquinazolin-4-amine is unique due to its specific substitution pattern on the quinazoline core, which can result in different biological activities and chemical reactivity. The presence of the methoxy groups and the diazepane ring can significantly influence its pharmacokinetic properties and its ability to interact with biological targets.
Eigenschaften
IUPAC Name |
2-(1,4-diazepan-1-yl)-6,7-dimethoxyquinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O2/c1-21-12-8-10-11(9-13(12)22-2)18-15(19-14(10)16)20-6-3-4-17-5-7-20/h8-9,17H,3-7H2,1-2H3,(H2,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEFGTUQDFXSNSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCCNCC3)N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00551204 |
Source


|
| Record name | 2-(1,4-Diazepan-1-yl)-6,7-dimethoxyquinazolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00551204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52712-89-7 |
Source


|
| Record name | 2-(1,4-Diazepan-1-yl)-6,7-dimethoxyquinazolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00551204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[4-([1,2,4]Triazolo[1,5-a]pyrimidin-7-yl)phenyl]ethan-1-one](/img/structure/B12914470.png)
![N-[(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)methyl]acetamide](/img/structure/B12914473.png)
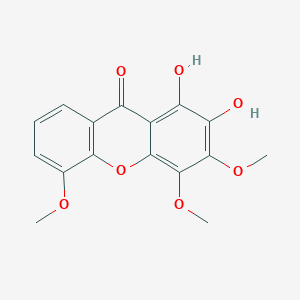

![N,N-Dimethyl-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-amine](/img/structure/B12914508.png)

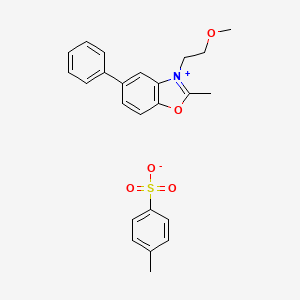

![6-(1H-Indol-3-yl)-5,7-dihydroindolo[2,3-b]carbazole](/img/structure/B12914525.png)
![Methyl 5-[(furan-3-carbonyl)amino]hexanoate](/img/structure/B12914527.png)
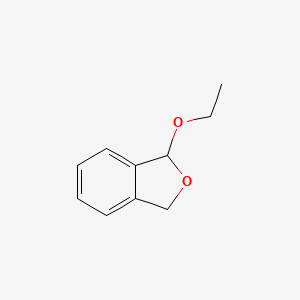
![3-[2-(5-Methyl-2-oxocyclohexyl)-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B12914536.png)
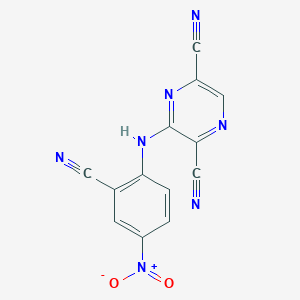
![6-(Prop-1-en-2-yl)-2H-furo[2,3-f][1,3]benzodioxole](/img/structure/B12914538.png)
